L-Aspartic acid bis-allyl ester p-toluenesulfonate salt
CAS No.: 125229-60-9
Cat. No.: VC20889616
Molecular Formula: C17H23NO7S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125229-60-9 |
|---|---|
| Molecular Formula | C17H23NO7S |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |
| Standard InChI Key | AOWMVHRLCZAUDM-QRPNPIFTSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |
Introduction
Chemical Structure and Fundamental Properties
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (CAS No. 125229-60-9) is a crystalline compound with a molecular formula of C17H23NO7S and a molecular weight of 385.4 g/mol. The compound consists of an L-aspartic acid backbone where both carboxylic acid groups have been esterified with allyl groups, and the amino group exists as a salt with p-toluenesulfonic acid. This structural arrangement gives the compound unique chemical properties, making it valuable for various research applications.
The chemical structure features the characteristic L-stereochemistry at the alpha carbon of aspartic acid, preserving the chiral center of the original amino acid. This stereochemical configuration is critical for its potential biological activities and applications in asymmetric synthesis.
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties that influence its behavior in chemical reactions and applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 125229-60-9 |
| Molecular Formula | C17H23NO7S |
| Molecular Weight | 385.4 g/mol |
| Physical State | Crystalline solid |
| IUPAC Name | bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |
| Storage Recommendation | Store at controlled temperature, protected from light and moisture |
The compound contains reactive allyl ester groups, which can participate in various transformations including cross-metathesis, cycloaddition, and polymerization reactions. The p-toluenesulfonate counterion enhances the compound's stability while also affecting its solubility profile in various solvents.
Structural Identification and Characterization
Scientific characterization of L-aspartic acid bis-allyl ester p-toluenesulfonate salt employs various analytical methods. Multiple chemical identifiers help distinguish this compound in scientific literature and databases.
Chemical Identifiers
The following identifiers provide standardized ways to represent and reference the compound in chemical databases and scientific communications:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |
| Standard InChIKey | AOWMVHRLCZAUDM-QRPNPIFTSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC@@HN |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |
These chemical identifiers serve as unique digital signatures for the compound, enabling researchers to access relevant information from chemical databases and ensure correct identification in experimental protocols .
Structural Features
The compound's structure can be divided into three key components:
-
The L-aspartic acid core: Provides the amino acid backbone with its characteristic side-chain carboxylic acid functionality
-
The allyl ester groups: Two allyl esters (-OCH2CH=CH2) attached to the α- and β-carboxylic acid groups of aspartic acid
-
The p-toluenesulfonate counterion: The sulfonic acid group from p-toluenesulfonic acid that forms an ionic bond with the protonated amino group
This structural arrangement contributes to the compound's reactivity profile and potential applications in various chemical processes. The allyl groups, in particular, offer sites for further functionalization through their terminal alkene bonds.
Chemical Reactivity Profile
The chemical reactivity of L-aspartic acid bis-allyl ester p-toluenesulfonate salt is largely determined by its three reactive components: the allyl ester groups, the amino group (as a tosylate salt), and the p-toluenesulfonate counterion.
Allyl Ester Reactivity
The allyl ester groups can participate in various reactions:
-
Deprotection via palladium-catalyzed reactions
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Olefin metathesis reactions
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Cycloaddition reactions
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Radical-mediated transformations
These reactions can be utilized for further derivatization of the compound or for its incorporation into more complex molecular structures.
Amino Group Reactivity
Although the amino group exists as a tosylate salt, it can be freed through neutralization with an appropriate base, allowing for:
-
Nucleophilic reactions
-
Peptide bond formation
-
Derivatization with various electrophiles
The reactivity of the amino group provides opportunities for further chemical modifications, particularly in connecting the aspartic acid unit to other molecular fragments through amide bond formation.
Comparative Analysis with Related Compounds
Understanding L-aspartic acid bis-allyl ester p-toluenesulfonate salt in the context of related compounds provides insight into its unique properties and applications.
Comparison with Other Aspartic Acid Derivatives
Various aspartic acid derivatives differ in their protecting groups and salt forms, each offering different advantages for specific applications:
| Compound | Key Differences | Potential Applications |
|---|---|---|
| L-Aspartic acid bis-allyl ester p-toluenesulfonate salt | Allyl ester protecting groups with tosylate counterion | Peptide synthesis with orthogonal protection strategies |
| L-Aspartic acid dibenzyl ester p-toluenesulfonate salt | Benzyl ester protecting groups, more stable but less reactive | Applications requiring greater stability of protecting groups |
| L-Aspartic acid dimethyl ester hydrochloride | Methyl ester protecting groups with chloride counterion | General synthetic intermediate, less selective deprotection |
This comparison highlights how the choice of protecting group and counterion can be tailored to specific synthetic requirements and applications .
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